molecular formula C12H8ClFN2O B11926642 5-(5-Chloro-2-fluorophenyl)nicotinamide CAS No. 1346692-11-2

5-(5-Chloro-2-fluorophenyl)nicotinamide

Cat. No.: B11926642
CAS No.: 1346692-11-2
M. Wt: 250.65 g/mol
InChI Key: OYGWELQVRYJPJF-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O and a molecular weight of 250.66 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring attached to the nicotinamide moiety.

Properties

CAS No.

1346692-11-2

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)

InChI Key

OYGWELQVRYJPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluorophenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-(5-Chloro-2-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like succinate dehydrogenase, affecting the respiratory enzyme complex in pathogenic fungi . This inhibition can disrupt the normal physiological functions of the target organism, leading to its antifungal effects.

Biological Activity

5-(5-Chloro-2-fluorophenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of nicotinamide derivatives. Its structure consists of a nicotinamide moiety linked to a 5-chloro-2-fluorophenyl group, which is thought to contribute significantly to its biological activities. The presence of halogenated aromatic and heterocyclic components may enhance its pharmacological properties, influencing interactions with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory effects. It has been shown to modulate several biological pathways involved in inflammation. For example, studies suggest that it can influence the activity of chemokine receptors, which play a crucial role in the inflammatory response.

Anticancer Potential

The compound also demonstrates potential as an anticancer agent. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, this compound has been associated with mechanisms that target specific signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Specific Enzymes : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Modulation of Gene Expression : It can alter the expression of genes involved in inflammation and cancer pathways.
  • Interaction with Receptors : The binding affinity of this compound to various receptors can influence cellular responses related to inflammation and tumor growth .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds can affect their biological activities:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-NicotinamideFluorine substitution on the nicotinamideLacks chlorine substitution
5-Chloro-Nicotinic AcidChlorine on the pyridine ringAcidic nature; different pharmacological profile
4-Chloro-3-Fluorophenyl NicotinamideDifferent positioning of halogensMay exhibit distinct receptor interactions

This table illustrates how variations in halogen placement and functional groups can significantly influence biological activity and therapeutic potential.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent.
  • Anticancer Research : Another investigation focused on its anticancer properties revealed that the compound inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

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